molecular formula C36H58FeN10O18S+3 B12094567 2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)

2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)

Cat. No.: B12094567
M. Wt: 1006.8 g/mol
InChI Key: NDZHMVWHFMFIEG-UHFFFAOYSA-N
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Description

  • The compound you’ve described is a complex peptide with a long name. Let’s break it down:
    • It contains a peptide backbone with multiple amino acids (amino acid residues).
    • The “3-hydroxypropanoic acid” portion refers to a carboxylic acid group.
    • The “iron(3+)” indicates the presence of an iron ion (Fe³⁺).
  • Overall, this compound likely has biological significance due to its complexity and the involvement of iron.
  • Unfortunately, I couldn’t find specific literature on this exact compound, so I’ll provide general information.
  • Preparation Methods

    • Synthesis of such complex peptides often involves solid-phase peptide synthesis (SPPS).
    • In SPPS, amino acids are sequentially added to a solid support (resin) using protected amino acids.
    • After assembly, the peptide is cleaved from the resin and deprotected.
    • Industrial production methods may vary, but SPPS is commonly used.
  • Chemical Reactions Analysis

    • Reactions:
      • Hydrolysis: Peptide bonds can be hydrolyzed under acidic or enzymatic conditions.
      • Oxidation: The thiol group may undergo oxidation.
    • Common reagents:
      • Acid (for hydrolysis)
      • Oxidizing agents (e.g., hydrogen peroxide)
    • Major products:
      • Hydrolysis yields individual amino acids.
      • Oxidation may lead to disulfide bond formation.
  • Scientific Research Applications

    • Chemistry: Study of peptide synthesis and reactivity.
    • Biology: Investigating biological functions (e.g., enzyme inhibition, receptor binding).
    • Medicine: Potential drug candidates (e.g., iron transport, enzyme modulation).
    • Industry: Biotechnology and pharmaceuticals.
  • Mechanism of Action

    • Without specific data, we can speculate:
      • Iron(III) may play a role in redox reactions.
      • The peptide backbone could interact with enzymes or receptors.
      • Thiol groups might be involved in metal coordination.
  • Comparison with Similar Compounds

    • Similar compounds include other peptides, iron complexes, and thiol-containing molecules.
    • Uniqueness lies in the specific sequence and iron coordination.

    Remember that this compound’s exact properties would require detailed research beyond what’s readily available

    Properties

    IUPAC Name

    2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NDZHMVWHFMFIEG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C36H58FeN10O18S+3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1006.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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